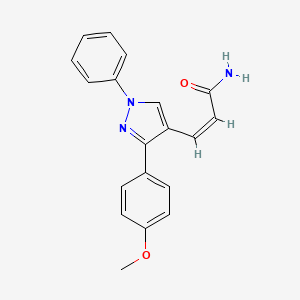

(Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide

Description

Properties

IUPAC Name |

(Z)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-24-17-10-7-14(8-11-17)19-15(9-12-18(20)23)13-22(21-19)16-5-3-2-4-6-16/h2-13H,1H3,(H2,20,23)/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMISYWNYYFIDHJ-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, in the presence of an acid catalyst.

Introduction of the methoxyphenyl and phenyl groups: This step involves the substitution reactions where the pyrazole ring is functionalized with the desired aryl groups.

Formation of the acrylamide moiety: The final step involves the reaction of the functionalized pyrazole with acryloyl chloride in the presence of a base, such as triethylamine, to form the acrylamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of amines and reduced acrylamide derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its structural features enable it to modulate specific molecular pathways, offering potential benefits in the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The presence of the methoxyphenyl and phenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

(a) Acrylamide vs. Ketone Derivatives

Target compound : (Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide

- Functional group : Acrylamide (NH–CO–CH₂).

- Key interactions : Hydrogen bonding via NH and carbonyl groups.

- Solubility : Moderate (polar acrylamide enhances aqueous solubility compared to ketones).

- Analog: (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Functional group: α,β-unsaturated ketone. Key interactions: Dipole-dipole interactions via ketone; reduced H-bonding capacity. Solubility: Lower due to nonpolar dichlorophenyl and ketone groups.

(b) Substituent Position and Electronic Effects

Target compound : 4-Methoxyphenyl at pyrazole 3-position.

- Electronic effect : Methoxy group donates electrons via resonance, stabilizing the aromatic system.

- Analog: (Z)-4-(3-(3-(3-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid Substituent: 3-Nitrophenyl (electron-withdrawing).

Table 1: Comparative Bioactivity of Pyrazole Derivatives

Key Findings:

- Chalcone derivatives (e.g., compound 5o) exhibit potent cytotoxicity (IC₅₀ = 2.13 µM in MCF-7 cells) via tubulin polymerization inhibition, attributed to interactions with residues ASN 249 and LYS 352 in the colchicine-binding site .

- Acrylamide analogs : The acrylamide group may enhance solubility and binding compared to chalcones, but empirical data are needed to confirm potency.

Physicochemical and Drug-Likeness Properties

Table 2: In Silico Comparison of Drug-Likeness Parameters

*Estimated based on structural similarity.

Analysis:

Biological Activity

(Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the pyrazole family, which is known for a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring, an acrylamide moiety, and a methoxyphenyl substituent, which contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have shown inhibitory effects on various cancer cell lines, including lung (A549), colon (HT-29), and breast (MDA-MB-231) cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Case Study:

In a study evaluating the cytotoxic effects of various pyrazole derivatives, this compound exhibited an IC50 value of approximately 200 µg/mL against A549 cells, indicating moderate cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy. Studies have shown that these compounds can exhibit both antibacterial and antifungal activities. The presence of the methoxy group is believed to enhance the interaction with microbial targets.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16.69 | |

| Escherichia coli | 22.9 | |

| Candida albicans | 78.23 |

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Research Findings:

A study indicated that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer progression and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.